3-Pyridinecarboxaldehyde, 1,2,5,6-tetrahydro-1-hydroxy-, O-methyloxime, monohydrochloride, (E)-
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Tropigline can be synthesized through the esterification of tropanol with tigloyl-CoA. This reaction is catalyzed by a BAHD acyltransferase enzyme, specifically 3β-tigloyloxytropane synthase, which is localized in the mitochondria . The reaction conditions typically involve the use of solvents and controlled temperatures to facilitate the esterification process.
Industrial Production Methods: Industrial production of tropigline involves the extraction of tropane alkaloids from solanaceous plants followed by chemical modification. The process includes the isolation of tropanol and its subsequent esterification with tigloyl-CoA. Advanced biotechnological methods, such as the use of engineered Escherichia coli, have also been explored to produce tropigline from tiglic acid and tropanol .
Chemical Reactions Analysis
Types of Reactions: Tropigline undergoes various chemical reactions, including:
Oxidation: Tropigline can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert tropigline into its reduced forms.
Substitution: Tropigline can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Conditions vary depending on the substituent, but typical reagents include halogens and nucleophiles.
Major Products:
Oxidation: Formation of oxides and other oxidized derivatives.
Reduction: Formation of reduced tropane derivatives.
Substitution: Formation of substituted tropane compounds with various functional groups.
Scientific Research Applications
Tropigline has a wide range of scientific research applications:
Chemistry: Used as a model compound to study the chemistry of tropane alkaloids and their derivatives.
Biology: Investigated for its role in plant metabolism and secondary metabolite biosynthesis.
Industry: Utilized in the production of pharmaceuticals and as a precursor for other bioactive compounds.
Mechanism of Action
Tropigline exerts its effects by acting as a muscarinic receptor antagonist. It binds to muscarinic acetylcholine receptors, preventing acetylcholine from activating these receptors . This leads to the inhibition of cholinergic neurotransmission, which is beneficial in conditions like Parkinson’s disease where cholinergic overactivity is a problem. The molecular targets include the M1 and M2 subtypes of muscarinic receptors, and the pathways involved are primarily related to the modulation of neurotransmitter release and receptor activity .
Comparison with Similar Compounds
Hyoscyamine: Similar to atropine, hyoscyamine is used for its antispasmodic and anticholinergic effects.
Uniqueness of Tropigline: Tropigline is unique due to its specific therapeutic applications in neurodegenerative diseases and its relatively lower side effect profile compared to other tropane alkaloids . Its mitochondrial localization and specific enzymatic synthesis pathway also distinguish it from other similar compounds .
Properties
CAS No. |
145427-94-7 |
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Molecular Formula |
C7H13ClN2O2 |
Molecular Weight |
192.64 g/mol |
IUPAC Name |
(E)-1-(1-hydroxy-3,6-dihydro-2H-pyridin-5-yl)-N-methoxymethanimine;hydrochloride |
InChI |
InChI=1S/C7H12N2O2.ClH/c1-11-8-5-7-3-2-4-9(10)6-7;/h3,5,10H,2,4,6H2,1H3;1H/b8-5+; |
InChI Key |
RSVMVWPICZVBAS-HAAWTFQLSA-N |
SMILES |
CON=CC1=CCCN(C1)O.Cl |
Isomeric SMILES |
CO/N=C/C1=CCCN(C1)O.Cl |
Canonical SMILES |
CON=CC1=CCCN(C1)O.Cl |
Synonyms |
1-(1-hydroxy-5,6-dihydro-2H-pyridin-3-yl)-N-methoxy-methanimine hydroc hloride |
Origin of Product |
United States |
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